An In-depth Technical Guide to 1H-Indole-5-sulfonyl Chloride: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1H-Indole-5-sulfonyl Chloride: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-5-sulfonyl chloride is a pivotal chemical intermediate that merges the privileged indole scaffold with a highly reactive sulfonyl chloride functional group. This unique combination makes it a valuable building block in synthetic and medicinal chemistry, particularly in the construction of novel sulfonamide derivatives which are prominent in a wide array of pharmaceutical agents.[1] The indole nucleus offers a framework for specific interactions with biological targets, while the sulfonyl chloride moiety provides a versatile point for chemical diversification. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and reactivity, with a focus on its application in drug discovery and development.
Chemical Properties and Structure
1H-Indole-5-sulfonyl chloride is a solid compound at room temperature and should be stored under an inert atmosphere at 2-8°C.[1] It is corrosive and harmful if swallowed, causing severe skin burns and eye damage.[1]
Physicochemical Data
A summary of the key chemical data for 1H-indole-5-sulfonyl chloride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂S | [2] |
| Molecular Weight | 215.66 g/mol | [1] |
| CAS Number | 1094209-33-2 | [1] |
| Appearance | Solid | Inferred from derivatives |
| Storage Temperature | 2-8°C (under inert atmosphere) | [1] |
Structural Characteristics
The structure of 1H-indole-5-sulfonyl chloride features a planar indole ring system with a sulfonyl chloride group attached to the C5 position of the benzene ring. The indole core is an electron-rich aromatic system, but the strongly electron-withdrawing sulfonyl chloride group significantly modulates its reactivity.[1]
While specific crystallographic data for 1H-indole-5-sulfonyl chloride is not available in the provided search results, analysis of related structures, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, reveals a distorted tetrahedral geometry around the sulfur atom.[3] The bond angles and lengths of the indole ring itself are well-established.
Synthesis and Reactivity
The synthesis of 1H-indole-5-sulfonyl chloride can be achieved through several routes, with the direct sulfonation of indole being a common method.
Experimental Protocol: Synthesis via Chlorosulfonation
A general and direct method for the synthesis of indole-5-sulfonyl chloride involves the electrophilic aromatic substitution of an indole derivative with chlorosulfonic acid, typically under strongly acidic conditions.[1]
General Procedure:
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To a cooled solution of chlorosulfonic acid, the indole starting material is added portion-wise while maintaining a low temperature.
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The reaction mixture is stirred at a controlled temperature for a specified duration to allow for the completion of the sulfonation.
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The reaction is then carefully quenched by pouring it onto ice.
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The precipitated crude 1H-indole-5-sulfonyl chloride is collected by filtration and washed with cold water.
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Further purification can be achieved by recrystallization from an appropriate solvent.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for specific substrates.
The logical workflow for this synthesis is depicted in the following diagram:
Reactivity: Nucleophilic Substitution
The primary and most synthetically useful reaction of 1H-indole-5-sulfonyl chloride is the nucleophilic substitution of the chloride on the sulfonyl group.[1] This reaction is readily achieved with primary and secondary amines to form stable sulfonamides, a key structural motif in many pharmaceuticals.[1]
Experimental Protocol: Sulfonamide Synthesis
General Procedure:
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1H-Indole-5-sulfonyl chloride is dissolved in a suitable aprotic solvent.
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The amine (primary or secondary) is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
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The reaction mixture is stirred at room temperature or heated to reflux for a period of time, with the progress monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude sulfonamide is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
The general reaction scheme for sulfonamide formation is as follows:
Applications in Drug Discovery
1H-Indole-5-sulfonyl chloride serves as a critical intermediate in the development of therapeutic agents targeting a variety of diseases. The resulting indole-5-sulfonamide scaffold has been shown to be a versatile pharmacophore.
Enzyme Inhibition
Derivatives of 1H-indole-5-sulfonyl chloride have been utilized in the synthesis of small-molecule inhibitors for various enzymes. Notably, it has been employed in the creation of inhibitors for SARS-CoV 3CLpro, an enzyme crucial for viral replication, highlighting its potential in the development of antiviral drugs.[1]
Furthermore, indole-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, particularly isoforms that are overexpressed in cancerous tissues.[4]
Kinase Inhibitor Development
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. While direct modulation of kinase signaling pathways by 1H-indole-5-sulfonyl chloride itself is not documented, its derivatives are of significant interest in this area. For instance, indole-based compounds have been designed as inhibitors of the mTOR/Akt/Pi3K signaling pathway, which is linked to cell survival, growth, and proliferation.[5][6] The general principle involves the indole moiety binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity.
The following diagram illustrates a simplified representation of a kinase inhibition signaling pathway where an indole-based inhibitor could act:
Conclusion
1H-Indole-5-sulfonyl chloride is a reactive and versatile building block with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the facile conversion of the sulfonyl chloride group to sulfonamides make it an attractive starting material for the creation of diverse chemical libraries. The indole-5-sulfonamide scaffold has demonstrated potential in the development of inhibitors for various enzymes and protein kinases, underscoring the importance of 1H-indole-5-sulfonyl chloride as a key intermediate in the pursuit of novel therapeutics. Further research to fully characterize its physical properties and explore its utility in targeting a broader range of biological pathways is warranted.
References
- 1. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
